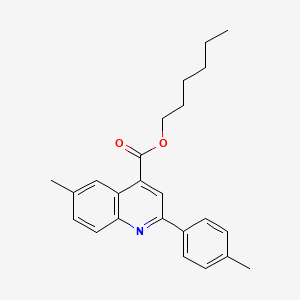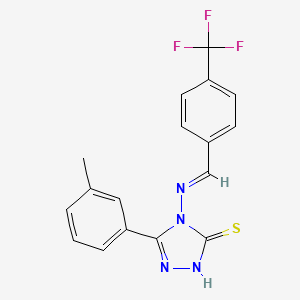![molecular formula C27H35BrN2O4 B12034384 [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate CAS No. 769150-21-2](/img/structure/B12034384.png)
[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate: is a complex organic compound that features a combination of bromine, hydrazine, and benzoate functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate typically involves a multi-step process:
Formation of the Hydrazone Intermediate: The initial step involves the reaction of 4-bromo-2-formylphenyl with dodecanoylhydrazine under acidic conditions to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 4-methoxybenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydrazine moiety, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can target the carbonyl group in the dodecanoylhydrazine segment, converting it to an alcohol.
Substitution: The bromine atom in the phenyl ring can be substituted with various nucleophiles, leading to a wide range of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Sodium borohydride and lithium aluminum hydride are typical reducing agents.
Substitution: Nucleophiles such as amines, thiols, and alkoxides can be used under basic conditions.
Major Products
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
Chemistry
Catalysis: The compound can be used as a ligand in coordination chemistry to form metal complexes that act as catalysts in organic reactions.
Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Biology and Medicine
Antimicrobial Agents: Due to its structural features, the compound may exhibit antimicrobial properties and can be explored as a potential drug candidate.
Cancer Research: The hydrazine moiety is known for its potential anticancer activity, making this compound a candidate for further investigation in cancer therapy.
Industry
Materials Science: The compound can be used in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism by which [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate exerts its effects is likely related to its ability to interact with biological macromolecules. The hydrazine moiety can form covalent bonds with proteins and nucleic acids, potentially disrupting their function. Additionally, the bromine atom can participate in halogen bonding, further influencing the compound’s biological activity.
Comparison with Similar Compounds
Similar Compounds
[4-bromo-2-[(E)-(octanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate: Similar structure but with a shorter alkyl chain.
[4-chloro-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate: Similar structure but with chlorine instead of bromine.
Uniqueness
Hydrazine Moiety: The presence of the hydrazine moiety in [4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate is a key feature that distinguishes it from other compounds, providing unique reactivity and potential biological activity.
Bromine Atom: The bromine atom in the phenyl ring can participate in unique interactions such as halogen bonding, which can influence the compound’s properties and applications.
Properties
CAS No. |
769150-21-2 |
|---|---|
Molecular Formula |
C27H35BrN2O4 |
Molecular Weight |
531.5 g/mol |
IUPAC Name |
[4-bromo-2-[(E)-(dodecanoylhydrazinylidene)methyl]phenyl] 4-methoxybenzoate |
InChI |
InChI=1S/C27H35BrN2O4/c1-3-4-5-6-7-8-9-10-11-12-26(31)30-29-20-22-19-23(28)15-18-25(22)34-27(32)21-13-16-24(33-2)17-14-21/h13-20H,3-12H2,1-2H3,(H,30,31)/b29-20+ |
InChI Key |
XENVALJDWVQVRJ-ZTKZIYFRSA-N |
Isomeric SMILES |
CCCCCCCCCCCC(=O)N/N=C/C1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Canonical SMILES |
CCCCCCCCCCCC(=O)NN=CC1=C(C=CC(=C1)Br)OC(=O)C2=CC=C(C=C2)OC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3,4-difluorophenyl)-2-{[3-(4-methylphenyl)-4-oxo-3,4-dihydroquinazolin-2-yl]sulfanyl}acetamide](/img/structure/B12034301.png)
![3-(4-amino-1,2,5-oxadiazol-3-yl)-N-[(E)-[4-[(2,4-dichlorophenyl)methoxy]-2-ethoxyphenyl]methylideneamino]-5-(pyrrolidin-1-ylmethyl)triazole-4-carboxamide](/img/structure/B12034306.png)
![N-(2-carbamoylphenyl)-1-hydroxy-3-oxo-3,5,6,7-tetrahydropyrido[3,2,1-ij]quinoline-2-carboxamide](/img/structure/B12034315.png)
![4-{[(E)-(5-Bromo-2-thienyl)methylidene]amino}-5-(3-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B12034325.png)


![2-(biphenyl-4-yl)-2-oxoethyl 2-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate](/img/structure/B12034355.png)
![3-(4-ethoxyphenyl)-2-[(3-methoxybenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12034359.png)

![(5Z)-2-(2,6-dimethyl-4-morpholinyl)-5-({3-[4-(isopentyloxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylene)-1,3-thiazol-4(5H)-one](/img/structure/B12034371.png)


![2-{[3-(4-bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B12034388.png)
![4-bromo-2-((E)-{[(3-chloro-4-methylanilino)(oxo)acetyl]hydrazono}methyl)phenyl 2-chlorobenzoate](/img/structure/B12034390.png)
